
N-(6-((4-((3,4-diclorofenil)amino)-4-oxobutyl)tio)piridazin-3-il)ciclopropanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction The study of N-substituted pyridazinyl carboxamide derivatives, including similar structures, involves the investigation of their synthesis, molecular structure, and various properties due to their potential biological activities. These compounds are significant in medicinal chemistry, often explored for their various pharmacological potentials.
Synthesis Analysis The synthesis of similar pyridazinone derivatives often involves multi-step chemical reactions starting from specific precursors. For example, the synthesis might involve condensation reactions, application of the Gewald reaction, or multi-component reactions facilitated by catalysts or specific conditions such as reflux with phosphorus oxychloride (Howson et al., 1988) (Jayarajan et al., 2019).
Molecular Structure Analysis The molecular structure of pyridazinone derivatives is typically confirmed through techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide insights into the arrangement of atoms within the molecule and the configuration of stereoisomers (Kumar et al., 2008).
Chemical Reactions and Properties Chemical reactions involving pyridazinone derivatives can include nucleophilic substitution, cycloaddition, and condensation reactions. These compounds may exhibit a variety of chemical properties, including reactivity towards different chemical agents and potential as intermediates in the synthesis of more complex molecules (Gaby et al., 2003).
Aplicaciones Científicas De Investigación
- La reacción de acoplamiento SM es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. Implica el acoplamiento de reactivos organoboro con grupos orgánicos electrófilos utilizando catalizadores de paladio .
Aplicaciones de la Reacción de Acoplamiento Suzuki–Miyaura
Síntesis de Triazinas
Propiedades
IUPAC Name |
N-[6-[4-(3,4-dichloroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2S/c19-13-6-5-12(10-14(13)20)21-16(25)2-1-9-27-17-8-7-15(23-24-17)22-18(26)11-3-4-11/h5-8,10-11H,1-4,9H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJOKKNPLDLJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2487307.png)
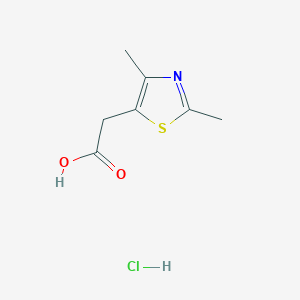
![2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2487310.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)
![N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487312.png)

![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2487315.png)

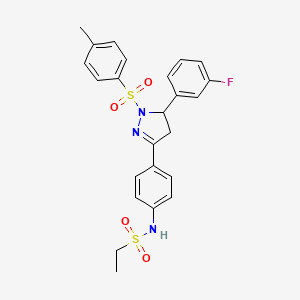
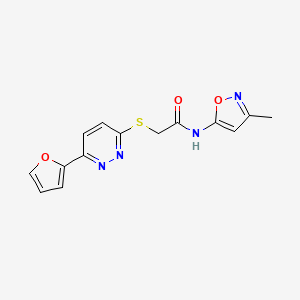
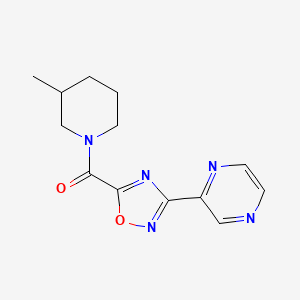
![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)
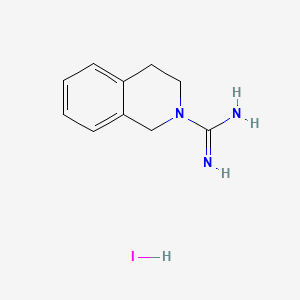
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)